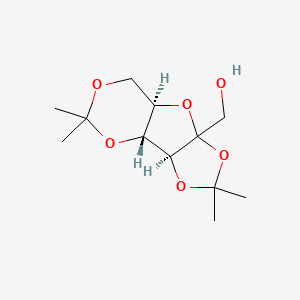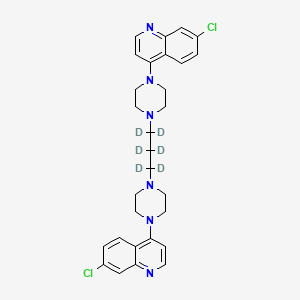
2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another approach includes the use of molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents, catalysts, and reaction conditions . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Applications De Recherche Scientifique
2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, leading to its diverse range of effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, which shares the benzothiazole ring structure.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
5-Methylbenzothiazole: A derivative with a methyl group at the 5-position.
Uniqueness
2-(5-Methyl-1,3-benzothiazol-2-yl)propan-2-amine is unique due to the presence of both a methyl group at the 5-position and a propan-2-amine group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Propriétés
Numéro CAS |
157763-30-9 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.307 |
Nom IUPAC |
2-(5-methyl-1,3-benzothiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-7-4-5-9-8(6-7)13-10(14-9)11(2,3)12/h4-6H,12H2,1-3H3 |
Clé InChI |
UPSGWNRRKXNVCI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC(=N2)C(C)(C)N |
Synonymes |
2-Benzothiazolemethanamine,alpha,alpha,5-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxabicyclo[2.2.2]oct-5-en-3-one, 8-acetyl-, (1alpha,4alpha,8R*)- (9CI)](/img/new.no-structure.jpg)


![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)

![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)






